N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-methylbenzamide
CAS No.: 61581-40-6
Cat. No.: VC20337724
Molecular Formula: C13H14N4O2
Molecular Weight: 258.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61581-40-6 |
|---|---|
| Molecular Formula | C13H14N4O2 |
| Molecular Weight | 258.28 g/mol |
| IUPAC Name | N-(2-amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-methylbenzamide |
| Standard InChI | InChI=1S/C13H14N4O2/c1-7-5-3-4-6-9(7)12(19)16-11-10(18)8(2)15-13(14)17-11/h3-6,18H,1-2H3,(H3,14,15,16,17,19) |
| Standard InChI Key | NKNGQUREGUIHGV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C(=O)NC2=NC(=NC(=C2O)C)N |
Introduction
Structural Characteristics and Chemical Identity
Molecular Architecture
The compound’s structure comprises two primary domains: a 2-amino-5-hydroxy-6-methylpyrimidin-4-yl group and a 2-methylbenzamide unit. The pyrimidine ring features substitutions at positions 2 (amino), 5 (hydroxy), and 6 (methyl), while the benzamide moiety includes a methyl group at the ortho position relative to the amide bond.
Table 1: Key Molecular Descriptors
The pyrimidine ring’s electron-rich nature, due to amino and hydroxy groups, facilitates hydrogen bonding and π-π interactions, which are critical for potential biological targeting . The ortho-methyl group on the benzamide moiety introduces steric effects that may influence binding affinity and metabolic stability .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-methylbenzamide typically involves coupling pyrimidine derivatives with benzamide precursors. While specific protocols are proprietary, general methodologies include:
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Nucleophilic Aromatic Substitution: Reacting 4-chloro-2-amino-5-hydroxy-6-methylpyrimidine with 2-methylbenzamide under basic conditions.
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Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Sonogashira) to introduce alkyl or aryl groups, followed by hydrogenation or deprotection steps .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Pyrimidine Activation | POCl₃, DMF, 80°C | 70–80% |
| Amide Coupling | EDCI, HOBt, DIPEA, DCM | 60–70% |
| Purification | Column chromatography (SiO₂) | >95% purity |
The compound’s synthetic complexity arises from the need to protect sensitive functional groups (e.g., amino and hydroxy) during intermediate steps .
Biological Activities and Mechanistic Insights
Hypothesized Targets
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Kinase Inhibition: Potential interaction with PI3K or MAPK pathways due to pyrimidine’s resemblance to ATP .
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Epigenetic Modulation: HDAC inhibition via hydroxamate-like coordination, though the absence of a hydroxamic acid group in this compound necessitates further validation .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Comparative studies with positional isomers (e.g., 4-methylbenzamide variant, CAS 61581-42-8) reveal that ortho-substitution enhances steric hindrance, reducing binding affinity but improving metabolic stability . Conversely, para-substituted analogs show higher solubility but faster clearance .
Table 3: Comparative Properties of Benzamide Derivatives
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